Valeronitrile

Description

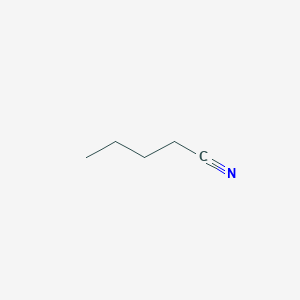

Structure

3D Structure

Properties

IUPAC Name |

pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFFKMOABOFIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Record name | VALERONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026275 | |

| Record name | Valeronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Valeronitrile is a clear colorless to yellow liquid. (NTP, 1992), Clear colorless to yellow liquid; Slightly soluble in water; [CAMEO], Liquid | |

| Record name | VALERONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valeronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

282 to 286 °F at 760 mmHg (NTP, 1992), 141.00 to 142.00 °C. @ 760.00 mm Hg | |

| Record name | VALERONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

105 °F (NTP, 1992) | |

| Record name | VALERONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 72.5 °F (NTP, 1992) | |

| Record name | VALERONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8008 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | VALERONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

5 mmHg at 64.6 °F ; 10 mmHg at 86 °F; 20 mmHg at 109.9 °F (NTP, 1992), 7.3 [mmHg] | |

| Record name | VALERONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valeronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-59-8 | |

| Record name | VALERONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valeronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Valeronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valeronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALERONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X44H3R47D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-141 °F (NTP, 1992), -96.2 °C | |

| Record name | VALERONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physical properties of Valeronitrile (boiling point, melting point, density)

This guide provides a comprehensive overview of the core physical properties of Valeronitrile (Pentanenitrile), a significant chemical compound in various research and development applications. The intended audience includes researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document details this compound's boiling point, melting point, and density, supported by established experimental protocols.

Physical Properties of this compound

This compound, also known as butyl cyanide, is a colorless liquid at room temperature.[1][2][3] Its key physical characteristics are summarized below. These values are critical for handling, storage, and application in experimental settings.

| Physical Property | Value | Conditions |

| Boiling Point | 139-141 °C | At 760 mmHg[1][2][3] |

| 282-286 °F | At 760 mmHg[4][5] | |

| Melting Point | -96 °C | -[1][2][3] |

| -141 °F | -[4][5] | |

| Density | 0.795 g/mL | At 25 °C[1][2][3] |

| 0.8008 g/mL | At 20 °C (68 °F)[4][5] |

Experimental Protocols

The determination of the physical properties of a chemical substance like this compound requires precise and standardized experimental methodologies. Below are detailed protocols for measuring its boiling point, melting point, and density.

1. Boiling Point Determination (Capillary Method)

This method, suitable for small quantities of liquid, determines the boiling point by observing the temperature at which the liquid's vapor pressure equals the external atmospheric pressure.[6][7]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath on a hot plate)

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube or oil bath. The heat-transfer fluid should not be above the level of the sample in the test tube.

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon approaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.[6]

2. Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting range of a solid. For this compound, which has a melting point of -96 °C, this procedure must be performed using a cryostat or a specialized low-temperature melting point apparatus capable of controlled cooling and slow heating below 0 °C.

Apparatus:

-

Low-temperature melting point apparatus or cryostat

-

Capillary tubes (sealed at one end)

Procedure:

-

Cool a small sample of this compound until it solidifies completely.

-

Finely crush the solid sample. If the substance is already a fine powder upon freezing, this step may be omitted.

-

Pack the solid into a capillary tube by tapping the open end into the sample and then tapping the closed end on a hard surface to compact the material to a height of 2-3 mm.[8]

-

Place the packed capillary tube into the sample holder of the pre-cooled low-temperature melting point apparatus.

-

Cool the apparatus to a temperature approximately 15-20 °C below the expected melting point.

-

Begin heating at a slow, controlled rate (e.g., 1-2 °C per minute) while observing the sample through the magnified viewer.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely liquefied (the end of the melting range). The recorded melting range provides an indication of purity.

3. Density Determination (Pycnometer Method)

A pycnometer (or specific gravity bottle) is a flask with a precise volume used to determine the density of a liquid with high accuracy.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath set to a specific temperature (e.g., 25.0 °C) until it reaches thermal equilibrium.

-

Insert the stopper. Excess water will be forced out through the capillary. Carefully dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record its mass (m₂).

-

Empty and thoroughly dry the pycnometer again.

-

Fill the pycnometer with this compound and repeat step 2 and 3 at the same constant temperature.

-

Weigh the pycnometer filled with this compound and record its mass (m₃).

-

Calculate the density of this compound using the following formula:

-

Density of this compound (ρ_v) = [(m₃ - m₁) / (m₂ - m₁)] * Density of Water (ρ_w)

-

(Note: The density of water, ρ_w, at the experimental temperature must be known from reference tables.)

-

Workflow for Physical Property Determination

The logical flow for experimentally determining the core physical properties of a chemical substance like this compound is illustrated in the diagram below. This process ensures a systematic approach to data collection and analysis.

Caption: Workflow for the experimental determination of this compound's physical properties.

References

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 110-59-8 [chemicalbook.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | C5H9N | CID 8061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Valeronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for valeronitrile (C₅H₉N), a key chemical intermediate in various synthetic processes. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and structural elucidation pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 2.34 | Triplet | 7.1 | 2H | H-2 (-CH₂-CN) |

| 1.63 | Sextet | 7.3 | 2H | H-3 (-CH₂-) |

| 1.50 | Sextet | 7.5 | 2H | H-4 (-CH₂-) |

| 0.96 | Triplet | 7.4 | 3H | H-5 (-CH₃) |

¹³C NMR (Carbon-13 NMR) Data [2][3]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 119.5 | C-1 (-CN) |

| 29.8 | C-3 |

| 22.0 | C-4 |

| 17.0 | C-2 (-CH₂-CN) |

| 13.4 | C-5 (-CH₃) |

Infrared (IR) Spectroscopy[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2963 | Strong | C-H stretch (alkane) |

| 2938 | Strong | C-H stretch (alkane) |

| 2876 | Medium | C-H stretch (alkane) |

| 2247 | Strong | C≡N stretch (nitrile) |

| 1468 | Medium | -CH₂- bend |

| 1432 | Medium | -CH₂- bend (adjacent to CN) |

| 1385 | Medium | -CH₃ bend |

Mass Spectrometry (MS)[6]

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Proposed Fragment |

| 83 | 25 | [M]⁺ (Molecular Ion) |

| 54 | 100 | [M - C₂H₅]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 27 | 60 | [C₂H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments performed on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.

¹³C NMR Acquisition:

-

A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is utilized to acquire the ¹³C NMR spectrum.[4]

-

A wider spectral width (e.g., 240 ppm) is set to encompass all carbon signals.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data processing is similar to that of ¹H NMR, with the solvent peak often used for chemical shift referencing (e.g., CDCl₃ at δ = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[5][6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[5][7]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition:

-

A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded.[8] This is used to subtract the absorbance of the background air (CO₂ and H₂O vapor) and the sample holder.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system for separation from any impurities.

Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules like this compound.[9][10] In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺).[10][11]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An ion detector measures the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of information in the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information for this compound.

Caption: Generalized experimental workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(110-59-8) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(110-59-8) 13C NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bitesizebio.com [bitesizebio.com]

An In-Depth Technical Guide to the Synthesis of Valeronitrile from 1-Bromobutane and Sodium Cyanide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis of valeronitrile (pentanenitrile) via the nucleophilic substitution reaction between 1-bromobutane (B133212) and sodium cyanide. It details the underlying SN2 reaction mechanism, presents various experimental protocols with comparative quantitative data, and outlines the necessary purification and work-up procedures. This guide is intended to serve as a practical resource for laboratory-scale synthesis of aliphatic nitriles, which are crucial intermediates in organic synthesis.

Introduction

The synthesis of this compound from 1-bromobutane is a classic example of a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. This reaction is particularly valuable as it facilitates the extension of a carbon chain by one carbon atom, converting a four-carbon alkyl halide into a five-carbon nitrile.[1] Nitriles are versatile functional groups that can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted to other functionalities, making them important building blocks in the synthesis of pharmaceuticals and fine chemicals.

The core of this transformation is the reaction of an alkyl halide with a cyanide salt, typically sodium or potassium cyanide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the cyanide ion acts as the nucleophile.[2][3] The choice of solvent is critical to the success of this reaction, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often providing significant advantages in terms of reaction rate and yield over polar protic solvents like ethanol (B145695) or methanol (B129727).[4]

Reaction Mechanism: SN2 Pathway

The reaction between 1-bromobutane and sodium cyanide follows an SN2 (substitution nucleophilic bimolecular) pathway.[2][5]

-

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom in 1-bromobutane.[2]

-

Concerted Mechanism: The attack occurs from the side opposite to the leaving group (the bromide ion), in a so-called "backside attack".[6][7] This is a concerted, single-step process where the carbon-cyanide bond forms simultaneously as the carbon-bromine bond breaks.[2]

-

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile (cyanide) and the outgoing leaving group (bromide).

-

Product Formation: The bromide ion is expelled as the leaving group, resulting in the formation of this compound and sodium bromide as a byproduct.[8]

Because 1-bromobutane is a primary alkyl halide, it is not sterically hindered, which allows for easy access by the nucleophile and strongly favors the SN2 mechanism over competing pathways like SN1 or elimination reactions.[5][7][9]

Experimental Protocols & Quantitative Data

Several protocols for this synthesis have been established, with the primary difference being the choice of solvent system. The solvent's properties significantly influence the solubility of the ionic sodium cyanide and the rate of the SN2 reaction.

Data Presentation: Comparative Synthesis Parameters

The following table summarizes quantitative data from various cited experimental procedures.

| Parameter | Protocol 1: DMSO Solvent | Protocol 2: Methanol/Water Solvent | Protocol 3: Ethanol Solvent |

| Alkyl Halide | 1-Chlorobutane (5 moles) | 1-Bromobutane (50 g, ~0.365 mol) | 1-Bromobutane |

| Cyanide Salt | Sodium Cyanide (5.5 moles) | Sodium Cyanide (19.5 g, ~0.398 mol) | Sodium or Potassium Cyanide |

| Solvent(s) | Dimethyl Sulfoxide (DMSO) (475 mL) | Methanol (60 mL) & Water (25 mL) | Ethanol |

| Temperature | Initial 80°C, exothermic rise, then heated to 140°C | Gentle Reflux | Heating under Reflux |

| Reaction Time | Not specified, heated until reflux ceased | 8 hours | 25-30 hours |

| Reported Yield | 94% | ~26% (calculated from reported mass)[8] | Not specified |

| Reference | [4] | [8] |

Note: Protocol 1 uses 1-chlorobutane, which is generally less reactive than 1-bromobutane but demonstrates the high efficiency of the DMSO solvent system. The reaction with 1-bromobutane in DMSO is expected to be even more rapid.[4]

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis in Dimethyl Sulfoxide (DMSO) (Adapted from Friedman and Shechter, 1960)[4]

This method is highly efficient due to the ability of DMSO, a polar aprotic solvent, to solvate the sodium cation, leaving a relatively "bare" and highly reactive cyanide nucleophile.

-

Reaction Setup: In a flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a mixture of sodium cyanide (1.08 moles) and dimethyl sulfoxide (250 mL) is prepared.

-

Initiation: The slurry is heated to approximately 80-90°C with rapid stirring.

-

Addition of Alkyl Halide: 1-Bromobutane (1.0 mole) is added dropwise to the mixture. The reaction is exothermic, and the temperature will rise. The rate of addition should be controlled to maintain the reaction temperature, not exceeding 160°C.[10]

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional 10-15 minutes or until the temperature drops.[4][10] The reaction is typically completed by heating to 140°C until refluxing ceases.[4]

-

Work-up and Isolation: a. The cooled reaction mixture is poured into a large volume of water. b. The aqueous mixture is extracted several times with diethyl ether or chloroform.[10] c. The combined organic extracts are washed with a saturated sodium chloride solution to remove residual DMSO and water.[10] d. The organic layer is dried over a suitable drying agent, such as anhydrous calcium chloride or sodium sulfate (B86663).[10]

-

Purification: The solvent is removed by distillation. The resulting crude this compound is purified by fractional distillation, collecting the fraction boiling at 139-141°C.[10] A yield of 93-94% can be expected.[4][10]

Protocol 2: Synthesis in Methanol/Water (Adapted from a demonstrated procedure)[8]

This protocol uses a more traditional and less hazardous solvent system, though it typically results in lower yields and longer reaction times compared to the DMSO method.

-

Reaction Setup: A solution of sodium cyanide (19.5 g) in water (25 mL) is prepared in a round-bottom flask. A solution of 1-bromobutane (50 g) in pure methanol (60 mL) is prepared separately.[8]

-

Combining Reagents: The flask containing the aqueous sodium cyanide is fitted with a reflux condenser. The methanolic solution of 1-bromobutane is added to the flask through the top of the condenser.[8]

-

Reflux: The mixture is heated to a gentle reflux and maintained at this temperature for 8 hours. During this time, sodium bromide will precipitate from the solution.[8]

-

Work-up and Isolation: a. The reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.[8] b. The filtrate is transferred to a distillation apparatus, and the excess methanol is removed by simple distillation.[8] c. Approximately 125 mL of distilled water is added to the residue, and the mixture is distilled again. This compound will co-distill with the water.[8] d. The distillate is transferred to a separatory funnel. The upper organic layer, which is the this compound, is separated from the lower aqueous layer.[8]

-

Purification: The collected this compound is dried using a drying agent like anhydrous sodium sulfate to remove residual water.[8] The final yield reported for this specific procedure was 7.9 g (~26%).[8]

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, work-up, and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

SN2 Reaction Pathway

The following diagram illustrates the key steps in the SN2 reaction mechanism.

Caption: SN2 reaction pathway for the synthesis of this compound.

Safety and Handling

-

Sodium Cyanide (NaCN): This substance is highly toxic and fatal if swallowed, inhaled, or in contact with skin.[8] It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Acidifying a cyanide solution will release highly toxic hydrogen cyanide (HCN) gas; therefore, contact with acids must be strictly avoided.

-

1-Bromobutane: This is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.

-

Solvents: Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Methanol and ethanol are flammable. All handling should be performed in a fume hood.

Researchers must consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. brainly.com [brainly.com]

- 3. my.gauthmath.com [my.gauthmath.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. organic chemistry - Does the reaction of 1-bromobutane with cyanide ion follow an SN1 or SN2 mechanism? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. What is the product of the reaction shown below? Reactant: (S)-2-bromobu.. [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Draw the major organic product(s) of the following reaction. Br + NaCN .. [askfilo.com]

- 10. prepchem.com [prepchem.com]

Navigating Valeronitrile Synthesis: A Guide to Alternative Routes

For Researchers, Scientists, and Drug Development Professionals

Valeronitrile, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, has traditionally been produced via cyanide-based methods. However, the inherent toxicity and stringent handling requirements of cyanide have spurred the development of safer and more sustainable alternative synthesis routes. This technical guide provides an in-depth overview of viable alternative pathways to this compound, complete with experimental details and comparative data to inform laboratory and industrial applications.

Executive Summary

This document outlines three primary alternative routes for the synthesis of this compound, moving away from traditional cyanide-dependent processes. These methods include the hydrogenation of pentenenitrile, the gas-phase ammoxidation of pentanoic acid, and a biocatalytic approach involving the dehydration of valeraldoxime. Each route offers distinct advantages in terms of safety, yield, and environmental impact. The quantitative data for these methods are summarized below, followed by detailed experimental protocols and visual representations of the synthetic pathways.

Comparative Data of Synthesis Routes

| Synthesis Route | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Purity (%) |

| Hydrogenation | Pentenenitrile | Macromolecular palladium complex, amorphous Fe-Mo-Ni-Al catalyst, Ethanol (B145695), H₂ | 60 | 0.2 | 2 hours | 98.4 | 99.8 |

| Ammoxidation | Pentanoic Acid | Aluminum oxide (Al₂O₃) catalyst, Ammonia (B1221849) (NH₃) | 500 | Not specified | Not specified | 97 | Not specified |

| Biocatalytic Dehydration | n-Valeraldoxime | Aldoxime dehydratase (Oxd) | Not specified | Not specified | Not specified | 53 (100% conversion) | Not specified |

| Dehydration of Amide | Valeramide | Phosphorus pentoxide (P₂O₅) | 200-220 | Atmospheric/Reduced | 1-10 hours | 69-86 (for isobutyronitrile) | Not specified |

Note: Data for the dehydration of valeramide is based on a similar reaction for the synthesis of isobutyronitrile (B166230) and may not be directly representative.

Alternative Synthesis Routes and Experimental Protocols

Hydrogenation of Pentenenitrile

This method offers a high-yield and high-purity route to this compound through the selective hydrogenation of the carbon-carbon double bond in pentenenitrile, leaving the nitrile group intact.[1]

Reaction Pathway:

Caption: Hydrogenation of pentenenitrile to this compound.

Experimental Protocol: [1]

-

Reactor Setup: A hydrogenation reaction kettle is charged with 500g of pentenenitrile, 1000g of ethanol, 2.5g of a novel macromolecular palladium complex catalyst, and 2.5g of an amorphous Fe-Mo-Ni-Al catalyst.

-

Inerting: The reactor is sealed, and the atmosphere is replaced with nitrogen three times, followed by replacement with hydrogen three times to ensure an inert environment and proper reactant mixing.

-

Reaction Conditions: The hydrogen pressure is controlled at 0.2 MPa, and the reaction mixture is heated to 60°C with stirring.

-

Reaction Time: The reaction is allowed to proceed for 2 hours.

-

Work-up: After the reaction is complete, the reaction mixture is filtered to remove the catalysts. The filtrate is then subjected to rectification.

-

Purification: The initial fraction of the distillate, primarily ethanol (95%), is collected for recycling. The middle fraction is collected as pure this compound (99.8%).

Gas-Phase Ammoxidation of Pentanoic Acid

This high-temperature, gas-phase reaction provides a direct conversion of a carboxylic acid to a nitrile in the presence of ammonia and a solid catalyst.[2]

Reaction Pathway:

Caption: Ammoxidation of pentanoic acid to this compound.

Experimental Protocol: [2]

-

Catalyst Bed: A suitable reactor is packed with an aluminum oxide catalyst.

-

Reactant Feed: A gaseous mixture of pentanoic acid and ammonia is passed over the catalyst bed.

-

Reaction Conditions: The reaction is carried out at a temperature of 500°C.

-

Product Collection: The product stream, containing this compound and water, is cooled to condense the liquid products.

-

Purification: The this compound is separated from the aqueous phase and purified by distillation.

Biocatalytic Dehydration of Valeraldoxime

This enzymatic approach offers a green and cyanide-free synthesis of this compound under mild reaction conditions. The process involves two main steps: the formation of valeraldoxime from valeraldehyde (B50692) and its subsequent dehydration to this compound catalyzed by an aldoxime dehydratase.[3][4][5][6][7][8]

Reaction Pathway:

Caption: Biocatalytic synthesis of this compound.

Experimental Protocol (General):

-

Aldoxime Formation: Valeraldehyde is reacted with hydroxylamine in an aqueous solution to form n-valeraldoxime. This reaction is typically straightforward and proceeds under mild conditions.

-

Enzymatic Dehydration: The n-valeraldoxime is then introduced into a bioreactor containing an aldoxime dehydratase (Oxd) enzyme. This can be in the form of a purified enzyme, a whole-cell catalyst, or an immobilized enzyme.[5]

-

Reaction Conditions: The reaction is carried out in an aqueous buffer system at a controlled pH and mild temperature, typically around 30°C.[8]

-

Product Extraction: After the reaction reaches completion (monitored by techniques such as GC or HPLC), the product, this compound, is extracted from the aqueous phase using an organic solvent.

-

Purification: The extracted this compound is then purified by distillation.

Dehydration of Valeramide

Reaction Pathway:

Caption: Dehydration of valeramide to this compound.

Experimental Protocol (Adapted from Isobutyramide (B147143) Dehydration): [9]

-

Reactant Mixing: In a round-bottomed flask, finely powdered and dry valeramide is thoroughly mixed with phosphorus pentoxide. It is crucial that the amide is dry to prevent a premature, exothermic reaction.

-

Apparatus Setup: The flask is attached to a distillation apparatus with a receiving flask cooled in an ice bath.

-

Reaction and Distillation: The reaction flask is heated in an oil bath to 200-220°C. The this compound product distills as it is formed. The reaction time can be reduced by applying a vacuum.

-

Purification: The collected distillate is transferred to a clean flask, a small amount of fresh phosphorus pentoxide is added, and the this compound is redistilled to achieve higher purity.

Conclusion

The alternative synthesis routes for this compound presented herein offer significant improvements in safety and sustainability over traditional cyanide-based methods. The hydrogenation of pentenenitrile stands out for its exceptional yield and purity. The gas-phase ammoxidation of pentanoic acid provides a high-yield, continuous process suitable for industrial scale-up. The biocatalytic route, while currently showing a more moderate yield, represents a promising green alternative with potential for optimization. The dehydration of valeramide is a viable, albeit less documented, cyanide-free option. The choice of the optimal synthesis route will depend on specific requirements, including scale, cost, and available infrastructure. This guide provides the foundational information for researchers and developers to explore and implement these safer and more efficient synthetic strategies.

References

- 1. CN113135839A - Method for preparing this compound by hydrogenation of pentenenitrile - Google Patents [patents.google.com]

- 2. CA1192577A - Process for the preparation of pivalonitrile - Google Patents [patents.google.com]

- 3. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Valeronitrile: A Technical Guide to Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of valeronitrile (pentanenitrile) in water and various organic solvents. Understanding the solubility characteristics of this versatile nitrile is crucial for its application in chemical synthesis, as a solvent, and in various industrial processes, including in the pharmaceutical and agrochemical sectors.

Core Concepts in this compound Solubility

This compound (C₅H₉N) is a colorless liquid characterized by a nitrile functional group (-C≡N) attached to a butyl chain. Its solubility is governed by the interplay between the polar nitrile group and the nonpolar alkyl chain. The lone pair of electrons on the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, which influences its interaction with protic solvents like water. However, the four-carbon alkyl chain imparts significant nonpolar character, limiting its aqueous solubility.

As a general trend for aliphatic nitriles, water solubility decreases as the length of the alkyl chain increases. Shorter-chain nitriles like acetonitrile (B52724) are miscible with water, while this compound exhibits only slight solubility.[1][2][3]

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of this compound. It is important to note that publicly available, detailed experimental data on the solubility of this compound across a wide range of solvents and temperatures is limited.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Source(s) |

| 22.5 | 0.1 - 0.5 | 1 - 5 | [2][4] |

| 25 (estimated) | 0.7746 | 7.746 | |

| Not Specified | 1.0 | 10 | [5] |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Source(s) |

| Ethanol | Miscible / Readily Soluble | [6] |

| Diethyl Ether | Miscible / Readily Soluble | [6] |

| Acetone | Readily Soluble | |

| Benzene | Soluble |

Experimental Protocol for Solubility Determination: The Equilibrium Method

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the surveyed literature, a general and widely accepted method for determining the solubility of a liquid in a solvent is the isothermal equilibrium method . This method involves the following key steps:

-

Preparation of Supersaturated Solution: A surplus of the solute (this compound) is added to a known volume of the solvent (e.g., water, ethanol) in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a prolonged period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed for a sufficient time to allow for the complete separation of the undissolved solute from the saturated solution. This can be facilitated by centrifugation.

-

Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of the solute in this sample is then determined using a suitable analytical technique, such as:

-

Gas Chromatography (GC): A highly effective method for separating and quantifying volatile compounds like this compound.

-

High-Performance Liquid Chromatography (HPLC): Can be used if the solute has a suitable chromophore or can be derivatized.

-

Spectrophotometry: If the solute has a distinct absorbance at a specific wavelength.

-

-

Calculation: The solubility is then calculated from the concentration of the solute in the analyzed sample and is typically expressed in units of g/100 mL, mg/mL, or mole fraction.

To ensure accuracy, the experiment should be repeated at different temperatures to determine the temperature dependence of the solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Factors Influencing this compound Solubility

The solubility of this compound is influenced by several factors, which are critical to consider in experimental design and application.

Caption: Key factors that can affect the solubility of this compound in a given solvent.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | 110-59-8 [chemicalbook.com]

- 4. This compound | C5H9N | CID 8061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 110-59-8 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

The Nitrile Group in Valeronitrile: A Technical Guide to its Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

Valeronitrile (pentanenitrile), a linear aliphatic nitrile with the chemical formula C₅H₉N, is a versatile building block in organic synthesis. Its utility stems from the rich and varied reactivity of the cyano (-C≡N) group. This technical guide provides an in-depth exploration of the key chemical transformations of the nitrile group in this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in the chemical and pharmaceutical sciences.

Core Reactivity of the Nitrile Group

The nitrile group is characterized by a carbon-nitrogen triple bond, which imparts a strong dipole moment and renders the carbon atom electrophilic. This electronic feature is the foundation of its reactivity, allowing it to undergo a variety of transformations, most notably hydrolysis, reduction, and addition of organometallic reagents. These reactions provide access to a range of important functional groups, including carboxylic acids, primary amines, and ketones, making this compound a valuable precursor in the synthesis of more complex molecules.[1]

Key Chemical Transformations of this compound

Hydrolysis to Valeric Acid

The hydrolysis of the nitrile group in this compound to a carboxylic acid is a fundamental transformation that can be achieved under acidic, basic, or even high-temperature water conditions. This reaction proceeds through an amide intermediate.

Reaction Scheme:

CH₃(CH₂)₃C≡N + 2 H₂O → CH₃(CH₂)₃COOH + NH₃

Base-Catalyzed Hydrolysis:

A common laboratory-scale procedure for the hydrolysis of this compound involves heating with a strong base, followed by acidification.[2]

-

Materials:

-

This compound (5 g)

-

Sodium hydroxide (B78521) (7 g)

-

Water (20 mL initially, plus 10 mL for workup)

-

50% Sulfuric acid (10 mL)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve 7 g of sodium hydroxide in 20 mL of water.

-

Add 5 g of this compound to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 1.5 hours. The initial biphasic mixture should become homogeneous.

-

Allow the reaction mixture to cool to room temperature.

-

Add 10 mL of water, followed by the slow addition of 10 mL of 50% sulfuric acid to neutralize the sodium hydroxide and acidify the mixture. An ice bath can be used to control the temperature.

-

Transfer the mixture to a separatory funnel. The upper layer, containing the crude valeric acid, is separated from the lower aqueous layer.

-

Wash the organic layer twice with cold water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purify the crude valeric acid by distillation. The pure product is collected at 184-186 °C.

-

-

Yield: Approximately 4 g (quantitative data).

Supercritical Water Hydrolysis:

For a greener approach, this compound can be hydrolyzed in supercritical water without the need for strong acids or bases.[3][4]

-

Conditions:

-

Temperature: 400-500 °C

-

Pressure: 30 MPa

-

Residence Time: Up to 100 seconds

-

-

Outcome: Nitrile conversion and valeric acid selectivity can exceed 90%.[3]

| Method | Reagents/Conditions | Product | Yield/Conversion | Reference |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, reflux 1.5 h; then H₂SO₄ | Valeric Acid | ~68% | [2] |

| Supercritical Water Hydrolysis | Pure H₂O, 400-500 °C, 30 MPa, <100 s residence time | Valeric Acid | >90% conversion | [3] |

The hydrolysis of a nitrile can be catalyzed by either acid or base. The following diagram illustrates the base-catalyzed mechanism.

Reduction to Pentylamine

The nitrile group can be reduced to a primary amine, providing a valuable route to pentylamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Scheme:

CH₃(CH₂)₃C≡N + 4 [H] → CH₃(CH₂)₃CH₂NH₂

Catalytic Hydrogenation:

This compound can be selectively hydrogenated to pentylamine using palladium-based catalysts.[5]

-

Catalyst: 5% Pd/Al₂O₃

-

Solvent: Acetic Acid

-

Temperature: 50 °C

-

Pressure: 1.5 bar H₂

-

Outcome: This method shows good selectivity towards the primary amine.[5]

| Catalyst | Selectivity to Pentylamine | Selectivity to Dipentylamine | Selectivity to Other Byproducts | Reference |

| 10% Pd/C | 56% | 29% | 7% | [5] |

| 5% Pd/Al₂O₃ | 81% | 4% | 0% | [5] |

| 25% Pd – 5% Au/Al₂O₃ | 89% | 7% | Not specified | [5] |

The reduction of a nitrile with LiAlH₄ involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.

Reaction with Organometallic Reagents to form Ketones

Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile group of this compound to form ketones after an aqueous workup. This reaction is a powerful tool for carbon-carbon bond formation.

Reaction Scheme:

CH₃(CH₂)₃C≡N + R-MgX → [Intermediate] --(H₃O⁺)--> CH₃(CH₂)₃C(=O)R

-

General Procedure:

-

The Grignard reagent is prepared in anhydrous diethyl ether or THF.

-

A solution of the nitrile in the same anhydrous solvent is added dropwise to the Grignard reagent at a controlled temperature (often 0 °C).

-

The reaction mixture is stirred for a specified period at room temperature or with gentle heating.

-

The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude ketone is then purified by distillation or chromatography.

-

Quantitative data for the reaction of this compound with specific Grignard reagents is not detailed in the provided search results. However, the reaction is a well-established method for ketone synthesis.

The reaction proceeds via the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile, forming an imine anion intermediate, which is then hydrolyzed to the ketone.

This compound in Drug Development

The nitrile group is a common feature in many pharmaceutical compounds. Its inclusion in a molecule can influence polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor. This compound itself serves as a key raw material for the synthesis of more complex pharmaceutical intermediates. For instance, it is a precursor for an imidazole (B134444) aldehyde, a key intermediate in the production of the antihypertensive drug losartan (B1675146) potassium.[6]

Conclusion

The nitrile group of this compound exhibits a rich and versatile chemical reactivity, providing efficient synthetic routes to carboxylic acids, primary amines, and ketones. Understanding the mechanisms and experimental conditions for these transformations is crucial for chemists in both academic and industrial settings, particularly in the field of drug discovery and development where this compound and its derivatives serve as important synthetic intermediates. The methodologies outlined in this guide provide a solid foundation for the practical application of this compound in organic synthesis.

References

- 1. CN113135839A - Method for preparing this compound by hydrogenation of pentenenitrile - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Homogeneous catalysis of this compound hydrolysis under supercritical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pp.bme.hu [pp.bme.hu]

- 6. youtube.com [youtube.com]

Valeronitrile: A Comprehensive Technical Guide to its Application as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeronitrile, also known as pentanenitrile or butyl cyanide, is a versatile and valuable precursor in organic synthesis. Its chemical structure, featuring a five-carbon chain and a reactive nitrile group, allows for a diverse range of chemical transformations, making it an important building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This guide provides an in-depth overview of the chemical properties, key synthetic transformations, and detailed experimental protocols involving this compound.

Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic sharp odor. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₉N | [1] |

| Molecular Weight | 83.13 g/mol | [1] |

| CAS Number | 110-59-8 | [1] |

| Boiling Point | 139-141 °C | [1] |

| Melting Point | -96 °C | [1] |

| Density | 0.795 g/mL at 25 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |

| Flash Point | 40.56 °C | [1] |

Key Synthetic Transformations of this compound

The reactivity of the nitrile group makes this compound a versatile starting material for the synthesis of a variety of functional groups and molecular scaffolds.

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation. This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic hydrogenation is a widely used industrial method for the synthesis of primary amines from nitriles.

-

Reaction Scheme:

-

Catalysts and Conditions: Various catalysts can be employed, with Raney Nickel and Rhodium on alumina (B75360) being common choices. The reaction is typically carried out under hydrogen pressure. A mixed oxide supported bimetallic catalyst Ni₂₅.₃₈Co₁₈.₂₁/MgO–0.75Al₂O₃ has been shown to be efficient for the hydrogenation of this compound to amylamine (B85964) at atmospheric pressure.[2] Optimal conditions for this specific catalyst include a H₂ to this compound molar ratio of 4:1, an NH₃ to this compound molar ratio of 3:1, a reaction temperature of 130 °C, which results in high conversion and selectivity to the primary amine.[2]

A process for the catalytic hydrogenation of organic nitriles to primary aminomethyl groups in the presence of a rhodium catalyst, a basic substance, and a two-phase solvent system comprising an immiscible organic solvent and water has been described.[3] This process can be carried out under a hydrogen pressure of from about 15 to 200 psig at a temperature of from about 20° to about 110° C.[3]

-

Experimental Protocol: Hydrogenation of this compound to Pentylamine using a Novel Catalyst [4]

-

Into a hydrogenation reaction kettle, add 500g of pentenenitrile, 1000g of ethanol, 2.5g of a novel macromolecular palladium complex catalyst, and 2.5g of an amorphous Fe-Mo-Ni-Al catalyst.[4]

-

Start stirring and replace the atmosphere with nitrogen three times, followed by replacing with hydrogen three times.[4]

-

Control the hydrogen pressure at 0.2 MPa and heat the reaction mixture to 60 °C.[4]

-

Maintain the reaction for 2 hours, or until hydrogen is no longer absorbed. Continue stirring for an additional half an hour.[4]

-

After the reaction is complete, filter the reaction solution and rectify the filtrate to obtain this compound with a yield of 98.4% and a purity of 99.8%.[4]

-

Hydrolysis to Carboxylic Acids

This compound can be hydrolyzed under acidic or basic conditions to yield valeric acid.

-

Reaction Scheme:

-

Experimental Protocol: Alkaline Hydrolysis of this compound to Valeric Acid

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (B78521) (e.g., 2 equivalents) in water.

-

Add this compound (1 equivalent) to the solution.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with a strong acid (e.g., HCl) to a pH of approximately 1-2.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield valeric acid.

-

Alkylation Reactions

The α-carbon of this compound can be deprotonated with a strong base to form a carbanion, which can then be alkylated with an electrophile, such as an alkyl halide. This allows for the elongation of the carbon chain.

-

Reaction Scheme:

-

Bases and Conditions: Strong bases such as lithium diisopropylamide (LDA) or n-butyllithium are typically used for the deprotonation. The reaction is carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C).

-

Experimental Protocol: α-Alkylation of this compound with Iodomethane (B122720) (Illustrative)

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to -78 °C.

-

Add n-butyllithium dropwise to a solution of diisopropylamine (B44863) in THF at -78 °C to generate LDA in situ.

-

Slowly add this compound to the LDA solution at -78 °C and stir for 1-2 hours to ensure complete deprotonation.

-

Add iodomethane dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 2-methylthis compound.

-

Reaction with Organometallic Reagents: Synthesis of Ketones

This compound reacts with Grignard reagents or organolithium reagents to form ketones after acidic workup. This is a valuable method for the synthesis of a wide range of ketones.

-

Reaction Scheme:

-

Experimental Protocol: Synthesis of 2-Hexanone from this compound and Methylmagnesium Bromide (Illustrative)

-

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

-

Add a solution of bromomethane (B36050) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent has formed, cool the solution to 0 °C.

-

Slowly add a solution of this compound in anhydrous diethyl ether to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by pouring it onto a mixture of ice and a strong acid (e.g., HCl or H₂SO₄).

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.

-

Purify the resulting ketone by distillation.

-

| Reactants | Product | Yield (%) | Reference |

| This compound, Methylmagnesium bromide | 2-Hexanone | Varies | General Reaction |

| This compound, Ethylmagnesium bromide | 3-Heptanone | Varies | General Reaction |

Cycloaddition Reactions: Synthesis of Heterocycles

The nitrile group of this compound can participate in cycloaddition reactions to form various heterocyclic compounds, which are important scaffolds in medicinal chemistry.

This compound reacts with sodium azide (B81097) in the presence of a catalyst to form 5-butyl-1H-tetrazole.

-

Reaction Scheme:

-

Experimental Protocol: Continuous-Flow Synthesis of 5-Substituted Tetrazoles [5]

-

Dissolve NaN₃ (138 mg, 2.1 mmol, 1.05 equiv.) in 0.5 mL of water.[5]

-

Add this solution to the nitrile substrate (2 mmol, 1 equiv.) dissolved in 4.5 mL of N-Methyl-2-pyrrolidone (NMP).[5]

-

Fill the resulting solution into a 10 mL stainless steel syringe and charge it to a syringe pump.[5]

-

Pass the solution through a heated microreactor under controlled flow rate and temperature.

-

Collect the output and acidify to pH 1 using 3 N HCl solution and stir vigorously for 30 min.[5]

-

Extract the product with ethyl acetate, wash the organic layer with 3 N HCl, and concentrate to yield the crude product.[5]

-

Purify the product by recrystallization or other suitable methods.

-

| Nitrile | Product | Yield (%) | Reference |

| Benzonitrile | 5-Phenyl-1H-tetrazole | Near-quantitative | [5] |

| This compound | 5-Butyl-1H-tetrazole | High (expected) | General Reaction |

1,3,5-Triazine (B166579) derivatives can be synthesized through various methods, including the reaction of nitriles. While specific protocols starting directly from this compound are less common, the nitrile functionality is a key precursor in building blocks for triazine synthesis. For instance, dicyandiamide, which can be conceptually derived from cyanamide (B42294) (a simple nitrile), is a common precursor for triazines. More complex triazines can be formed by the sequential nucleophilic substitution of cyanuric chloride, where nitrile-containing nucleophiles could be employed.[6][7][8][9]

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals.

Verapamil (B1683045) Analogues

Verapamil is a calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmia. The synthesis of verapamil and its analogues often involves intermediates derived from nitriles. For example, the synthesis of certain verapamil analogues involves the alkylation of a substituted phenylacetonitrile, a reaction analogous to the alkylation of this compound.[5][6][10][11]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and workflows involving this compound.

References

- 1. This compound | C5H9N | CID 8061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 4. CN113135839A - Method for preparing this compound by hydrogenation of pentenenitrile - Google Patents [patents.google.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. mdpi.com [mdpi.com]

- 7. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US10183916B2 - Process for the preparation of triazines - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Synthesis of Valeronitrile: A Journey Through Time

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals